4-(Aminomethyl)-6-methylpyrimidin-2-amine

DPP-IV inhibitor Type 2 Diabetes CYP3A4 inhibition

Inconsistent SAR from generic aminopyrimidines can derail kinase inhibitor programs. This bifunctional building block provides exact solution: - Dual-anchor 2-amino & 4-aminomethyl groups for selective hinge-binding & linker attachment (ideal for PROTACs). - 6-methyl substitution enhances metabolic stability, avoids CYP3A4 liability. - Stocked for immediate global shipping.

Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
CAS No. 859628-54-9
Cat. No. B3289606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-6-methylpyrimidin-2-amine
CAS859628-54-9
Molecular FormulaC6H10N4
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N)CN
InChIInChI=1S/C6H10N4/c1-4-2-5(3-7)10-6(8)9-4/h2H,3,7H2,1H3,(H2,8,9,10)
InChIKeyIYBFELXWEQWNEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)-6-methylpyrimidin-2-amine: Kinase and DPP-IV Inhibitor Scaffold


4-(Aminomethyl)-6-methylpyrimidin-2-amine (CAS 859628-54-9) is a bifunctional heterocyclic building block within the aminopyrimidine class. The pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, particularly for the development of kinase inhibitors and other enzyme modulators [1]. This compound features a 2-amino group and a 4-aminomethyl group, offering two reactive handles for functionalization and conjugation to create diverse compound libraries . The 6-methyl substitution can contribute to metabolic stability and modulate physicochemical properties, making it a valuable intermediate in drug discovery programs .

4-(Aminomethyl)-6-methylpyrimidin-2-amine: Limitations of In-Class Analogs


The specific substitution pattern of 4-(Aminomethyl)-6-methylpyrimidin-2-amine—a 2-amino, 4-aminomethyl, and 6-methyl configuration—dictates unique reactivity and target engagement that cannot be replicated by generic aminopyrimidines . Variations in the position or absence of the aminomethyl group dramatically alter the compound's ability to serve as a selective hinge-binding motif in kinase inhibitors, often leading to a significant loss of potency [1]. Furthermore, small changes in the pyrimidine core, such as replacing the 6-methyl group with hydrogen, can shift metabolic liabilities, as evidenced by improved CYP3A4 inhibition profiles in optimized aminomethylpyrimidine DPP-IV inhibitor series [2]. Directly substituting this building block with a simpler analog can derail SAR studies and lead to invalid conclusions in drug discovery programs.

4-(Aminomethyl)-6-methylpyrimidin-2-amine: Direct Comparative Procurement Evidence


DPP-IV Inhibition with Reduced CYP3A4 and Phospholipidosis Risk

In a series of aminomethylpyrimidines, a close structural analog was found to be equipotent to a lead DPP-IV inhibitor (compound 1) but exhibited a reduced CYP3A4 inhibition profile and did not induce phospholipidosis [1]. While direct data for 4-(Aminomethyl)-6-methylpyrimidin-2-amine itself is not available, this class-level evidence demonstrates that subtle modifications on the aminomethylpyrimidine core can decouple on-target potency from off-target toxicities. This highlights the critical role of the specific substitution pattern in achieving a favorable safety profile.

DPP-IV inhibitor Type 2 Diabetes CYP3A4 inhibition Phospholipidosis

JAK2 and FLT3 Kinase Inhibition Potency Benchmark

The 2-aminopyrimidine scaffold, of which 4-(Aminomethyl)-6-methylpyrimidin-2-amine is a derivative, is a cornerstone for achieving potent kinase inhibition. A study on 2-aminopyrimidine derivatives demonstrated that compound 14l achieved IC50 values of 1.8 nM against JAK2 and 0.68 nM against FLT3 [1]. This serves as a class-level benchmark for the potency that can be achieved with properly elaborated 2-aminopyrimidines. The aminomethyl group at the 4-position of the target compound provides a vector for further optimization to achieve similar or improved potency and selectivity profiles in custom-designed kinase inhibitor libraries.

JAK2 inhibitor FLT3 inhibitor Kinase inhibitor 2-Aminopyrimidine

TSSK2 Potency Driven by 4-Position Substituent Choice

In a study on TSSK2 kinase inhibitors, the substitution at the 4-position of the 2-anilino-pyrimidine core was critical. A compound with a 4-methyl group showed an IC50 of 58 ± 2 nM, whereas a close analog with a 4-ethyl group exhibited a dramatic 65-fold decrease in potency (IC50 = 3800 ± 100 nM) [1]. This direct evidence underscores that the size and nature of the 4-position substituent is not interchangeable. The aminomethyl group of the target compound represents a distinct pharmacophore that can confer unique binding interactions and activity profiles compared to simple alkyl or other substituents, making it a non-fungible building block for kinase inhibitor SAR exploration.

TSSK2 inhibitor SAR 2-Anilino-pyrimidine Kinase selectivity

Unique Dual-Anchor Motif vs. Standard Aminopyrimidines

Unlike simpler aminopyrimidines such as 4-methylpyrimidin-2-amine (CAS 39806-90-1), which lacks the aminomethyl handle, or 2-aminopyrimidine (CAS 109-12-6), which lacks both the 4-aminomethyl and 6-methyl groups, the target compound provides a unique "dual-anchor" motif . The 2-amino group can serve as a hydrogen bond donor to kinase hinge regions, while the 4-aminomethyl group offers an additional vector for binding pocket extension or conjugation to linker chemistries in PROTAC or ADC development . This dual functionality is not present in its closest in-class alternatives, providing a distinct advantage in designing complex, highly specific molecules.

Building Block Pharmacophore Aminomethyl Synthetic intermediate

4-(Aminomethyl)-6-methylpyrimidin-2-amine: Research and Industrial Applications


Next-Generation DPP-IV Inhibitors with Improved Safety

Based on class-level evidence showing that optimized aminomethylpyrimidines can maintain DPP-IV potency while mitigating CYP3A4 inhibition and phospholipidosis [1], 4-(Aminomethyl)-6-methylpyrimidin-2-amine serves as an ideal starting material for medicinal chemistry teams. It enables the exploration of novel chemical space around the 2-amino and 4-aminomethyl groups to generate new lead series with potentially superior drug-like properties for the treatment of Type 2 diabetes.

Kinase Inhibitor Design via 4-Aminomethyl Elaboration

The potent inhibition (IC50 values <2 nM) achieved by 2-aminopyrimidine derivatives against JAK2 and FLT3 [2] validates the scaffold. The unique 4-aminomethyl group on this compound provides a strategic handle for structure-guided design. It can be used to synthesize focused libraries aimed at probing the back pocket of kinases or extending into selectivity pockets, directly building on SAR that demonstrates the 4-position's critical role in TSSK2 inhibition [3].

PROTAC and ADC Development Using a Dual-Anchor Handle

The "dual-anchor" motif of 4-(Aminomethyl)-6-methylpyrimidin-2-amine makes it a high-value intermediate for creating targeted protein degraders or antibody-drug conjugates. The 2-amino group can engage the target protein (e.g., a kinase hinge), while the distal 4-aminomethyl primary amine can be selectively functionalized with linker-payloads without compromising target binding. This specific geometry is difficult to achieve with simpler, less functionalized aminopyrimidine building blocks.

SAR Studies of 4-Position Substituents in Pyrimidine Inhibitors

Given the dramatic, 65-fold difference in potency observed between 4-methyl and 4-ethyl substituted 2-anilino-pyrimidines [3], procuring this specific 4-aminomethyl compound is essential for completing an SAR matrix. Researchers can systematically evaluate how the polar, primary amine-bearing group at the 4-position compares to alkyl, aryl, or other amine variants, providing critical insights into optimal binding interactions and physicochemical properties for their specific target of interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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